3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide is a compound with significant interest in various fields of scientific research It is known for its unique chemical structure, which includes a sulfonamide group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid
- N-(4-chlorophenyl)-N-methylbenzenesulfonamide
Uniqueness
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a sulfonamide group with a benzamide backbone makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17ClN2O3S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H17ClN2O3S/c1-23(18-12-10-16(21)11-13-18)27(25,26)19-9-5-6-15(14-19)20(24)22-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24) |
InChI Key |
FFMXHRCLQGXWME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.